molecular formula C5H8N2OS B2558719 2-Amino-5-ethyl-1,3-thiazol-4-one CAS No. 1762-69-2

2-Amino-5-ethyl-1,3-thiazol-4-one

Cat. No.: B2558719
CAS No.: 1762-69-2
M. Wt: 144.19
InChI Key: PSPSFWYKIZUQOO-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-1,3-thiazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The thiazole ring, characterized by its aromaticity, provides multiple reactive positions, making it a versatile scaffold for chemical modifications .

Scientific Research Applications

2-Amino-5-ethyl-1,3-thiazol-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,3-thiazol-4-one typically involves the reaction of ethylamine with carbon disulfide and chloroacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-ethyl-1,3-thiazol-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-amino-5-ethyl-1,3-thiazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPSFWYKIZUQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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